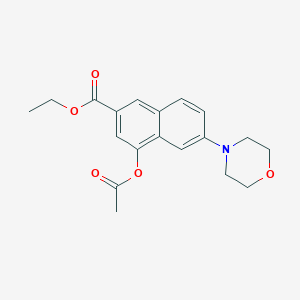














|
REACTION_CXSMILES
|
C([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)[CH:13]=2)[CH:8]=[C:7]([C:21]([O:23][CH2:24]C)=[O:22])[CH:6]=1)(=O)C.[OH-].[Na+].Cl.OS(O)(=O)=O>O.C(O)C.CO.C([O-])(O)=O.[Na+]>[OH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)[CH:13]=2)[CH:8]=[C:7]([C:21]([O:23][CH3:24])=[O:22])[CH:6]=1 |f:1.2,8.9|
|


|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC(=CC2=CC=C(C=C12)N1CCOCC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted with EtOAc
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
|
Type
|
ADDITION
|
|
Details
|
containing c
|
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with EtOAc (6×50 cm3)
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with aq. sat. NaHCO3 (4×100 cm3) and water (100 cm3)
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of the
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4) EtOAc
|
|
Type
|
CUSTOM
|
|
Details
|
gave a pale brown solid which
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from EtOAc/hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=CC2=CC=C(C=C12)N1CCOCC1)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: PERCENTYIELD | 51.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |